1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride
Overview
Description
“1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride” is a compound with the CAS Number: 34685-21-7 . It has a molecular weight of 225.72 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of benzazepines, including “1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride”, has been a topic of research for many years . The methods for the synthesis of derivatives of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H15NO.ClH/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11;/h2-3,8,13H,4-7H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is in powder form and is stored at room temperature . It has a molecular weight of 225.72 .Scientific Research Applications
- Scientific Field : Pharmacology
- Summary of Application : This compound has been used in the synthesis of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives, which were screened for their anticonvulsant activities .
- Methods of Application : The anticonvulsant activities were evaluated using the maximal electroshock (MES) test . The neurotoxicity of these compounds was also assessed using the rotarod neurotoxicity test .
- Results or Outcomes : The results of these tests are not specified in the source .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11;/h2-3,8,13H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHQQAMCAPHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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